

CAS number and identifiers for 3-(Ethylamino)-3-oxopropanoic acid

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Compound of Interest

Compound Name: 3-(Ethylamino)-3-oxopropanoic acid

Cat. No.: B2607398

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Technical Guide: 3-(Ethylamino)-3-oxopropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Ethylamino)-3-oxopropanoic acid**, also known as N-ethylmalonamic acid. Due to the limited availability of experimental data for this specific compound in public literature, this guide combines confirmed identifiers with inferred data based on analogous compounds and established chemical principles.

Core Identifiers and Chemical Properties

3-(Ethylamino)-3-oxopropanoic acid is a dicarboxylic acid monoamide. The following table summarizes its key identifiers and physicochemical properties.

Identifier Type	Value	Source
CAS Number	773098-59-2	Crysdot LLC[1]
Molecular Formula	C ₅ H ₉ NO ₃	Crysdot LLC[1]
Molecular Weight	131.13 g/mol	CymitQuimica
IUPAC Name	3-(ethylamino)-3-oxopropanoic acid	-
Synonyms	N-Ethylmalonamic acid, 2-(Ethylcarbamoyl)acetic acid	-
InChI	InChI=1S/C5H9NO3/c1-2-6-4(7)3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)	CymitQuimica
InChIKey	USHWNTZTUAQDFH-UHFFFAOYSA-N	CymitQuimica
SMILES	CCNC(=O)CC(=O)O	CymitQuimica

Experimental Data (Predicted)

Direct experimental spectroscopic data for **3-(Ethylamino)-3-oxopropanoic acid** is not readily available in the reviewed literature. The following table presents predicted spectroscopic characteristics based on the analysis of similar compounds, such as propanoic acid and various N-substituted amides.

Spectroscopic Data	Predicted Characteristics
^1H NMR	Expected signals would include a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group adjacent to the nitrogen, a singlet for the methylene protons between the carbonyl groups, and broad signals for the amide and carboxylic acid protons.
^{13}C NMR	Predicted peaks would include signals for the two carbonyl carbons (amide and carboxylic acid), the methylene carbon between the carbonyls, and the two carbons of the ethyl group.
Infrared (IR)	The spectrum is expected to show a broad O-H stretching band for the carboxylic acid, an N-H stretching band for the secondary amide, and two distinct C=O stretching bands for the carboxylic acid and amide carbonyl groups.
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ would be observed at $m/z = 131.13$. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the ethyl and amide groups.

Experimental Protocols

A standard and effective method for the synthesis of N-substituted malonamic acids involves the mono-amidation of a malonic acid ester.

General Synthesis of N-Ethylmalonamic Acid

This protocol is a generalized procedure based on the well-established malonic ester synthesis.[\[2\]](#)[\[3\]](#)

Materials:

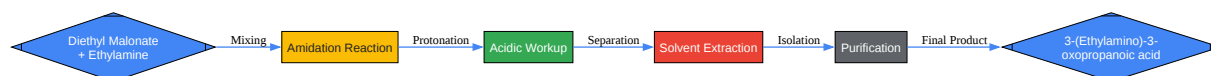
- Diethyl malonate
- Ethylamine (as a solution in a suitable solvent, e.g., ethanol or as a neat liquid)
- A suitable solvent (e.g., ethanol, methanol, or a non-polar solvent for the reaction)
- Base (e.g., sodium ethoxide, if starting from ethylamine hydrochloride)
- Acid for workup (e.g., hydrochloric acid)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate in a suitable solvent.
- **Amine Addition:** Add a stoichiometric equivalent of ethylamine to the solution. If using an amine salt, a preceding deprotonation step with a suitable base would be necessary.
- **Reaction:** The reaction mixture is typically stirred at room temperature or gently heated to drive the amidation. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a suitable acid to protonate the carboxylate.
- **Extraction:** The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.
- **Drying and Evaporation:** The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude product.
- **Purification:** The crude **3-(Ethylamino)-3-oxopropanoic acid** can be further purified by recrystallization or column chromatography.

Logical Relationships and Workflows

The synthesis of **3-(Ethylamino)-3-oxopropanoic acid** follows a logical workflow derived from the principles of malonic ester synthesis.



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A simplified workflow for the synthesis of **3-(Ethylamino)-3-oxopropanoic acid**.

As of the latest literature search, there is no specific information detailing the involvement of **3-(Ethylamino)-3-oxopropanoic acid** in any signaling pathways. Research into the biological activity of this compound and its derivatives could elucidate potential therapeutic applications and its role in cellular processes.

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References

- 1. 3-(Ethylamino)-3-oxopropanoic acid - Aliphatic Hydrocarbon - Crysdot [crysdotllc.com]
- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
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